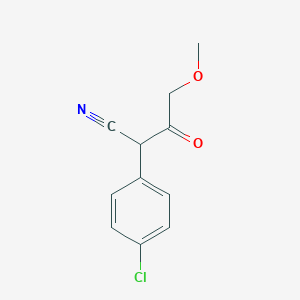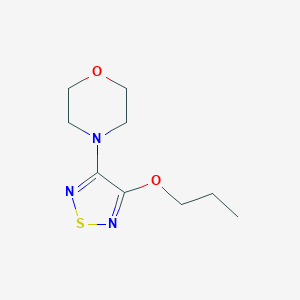![molecular formula C17H16ClN5O B246618 N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea, also known as CTZ, is a chemical compound that has been widely used in scientific research. CTZ is a derivative of urea and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea involves the inhibition of the fungal enzyme cytochrome P450 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, which is an essential component of fungal cell membranes. N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea binds to the active site of the enzyme and prevents the formation of ergosterol, leading to the disruption of fungal cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of fungal cells, induce apoptosis in cancer cells, and modulate the immune response. N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been found to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has several advantages for lab experiments. It is a potent inhibitor of fungal growth and has been found to be effective against a wide range of fungal species. N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea is also relatively easy to synthesize and can be purified using standard techniques. However, N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has some limitations for lab experiments. It is a toxic compound and should be handled with care. N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea. One area of interest is the development of new N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea derivatives with improved antifungal and antitumor activity. Another area of interest is the investigation of the mechanism of action of N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea and its effects on the immune system. Additionally, N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea could be used in combination with other antifungal or antitumor agents to enhance their efficacy. Finally, the potential use of N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea in the treatment of other diseases, such as inflammatory bowel disease, should be explored.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea involves the reaction of 2-chloro-4-methylphenyl isocyanate with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the presence of a suitable solvent and a catalyst. The reaction yields N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea as a white solid, which can be purified using various techniques such as recrystallization and chromatography.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has been widely used in scientific research as an inhibitor of fungal growth. It has been found to be effective against various fungal species, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea has also been found to have antitumor activity against various cancer cell lines.
Propiedades
Fórmula molecular |
C17H16ClN5O |
|---|---|
Peso molecular |
341.8 g/mol |
Nombre IUPAC |
1-(2-chloro-4-methylphenyl)-3-[4-(1,2,4-triazol-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C17H16ClN5O/c1-12-2-7-16(15(18)8-12)22-17(24)21-14-5-3-13(4-6-14)9-23-11-19-10-20-23/h2-8,10-11H,9H2,1H3,(H2,21,22,24) |
Clave InChI |
ITJSGMYNUMFLCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)Cl |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3C=NC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)

![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)
![N-(2-chlorophenyl)-2-[11-(2-furyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B246622.png)
